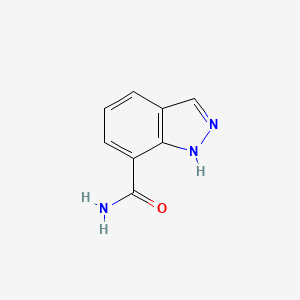

1H-Indazole-7-carboxamide

Übersicht

Beschreibung

1H-Indazole-7-carboxamide is a heterocyclic compound that belongs to the indazole family Indazoles are bicyclic structures consisting of a pyrazole ring fused to a benzene ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1H-Indazole-7-carboxamide can be synthesized through various methods, including transition metal-catalyzed reactions and reductive cyclization reactions. One common approach involves the Cu(OAc)2-catalyzed formation of N–N bonds using oxygen as the terminal oxidant . Another method includes the synthesis from 2-azidobenzaldehydes and amines without the use of catalysts or solvents .

Industrial Production Methods: Industrial production of this compound typically involves optimized synthetic schemes to ensure high yields and minimal byproducts. The use of transition metal catalysts, such as copper or palladium, is common in industrial settings due to their efficiency and scalability .

Analyse Chemischer Reaktionen

Types of Reactions: 1H-Indazole-7-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like tert-butyl nitrite.

Reduction: Reductive cyclization reactions are employed in its synthesis.

Substitution: Electrophilic and nucleophilic substitution reactions can modify the indazole ring.

Common Reagents and Conditions:

Oxidation: tert-Butyl nitrite in the presence of a catalyst.

Reduction: Reductive cyclization using hydrazine derivatives.

Substitution: Various electrophiles and nucleophiles under appropriate conditions.

Major Products: The major products formed from these reactions include various substituted indazoles, which can be further functionalized for specific applications .

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

1H-Indazole-7-carboxamide has been investigated for its diverse applications, which can be categorized into several key areas:

Pharmaceutical Development

This compound serves as a crucial building block in the synthesis of various pharmaceuticals. It has been explored for its potential anti-inflammatory and anti-cancer properties. Notably, derivatives of this compound have shown promising biological activities:

These compounds exhibit significant inhibitory effects on various targets, indicating the potential of indazole derivatives in cancer therapy.

Biochemical Research

The compound is used in studies focusing on enzyme inhibition and receptor binding. Research has demonstrated that certain indazole derivatives can act as enzyme inhibitors, providing insights into disease mechanisms and biological pathways:

- IDO1 Inhibition : Some synthesized derivatives have shown remarkable IDO1 inhibitory activities with an IC50 value of 5.3 μM, highlighting their potential in immunotherapy .

Agricultural Chemistry

In agricultural chemistry, this compound is being explored for developing new agrochemicals aimed at enhancing crop protection and yield. Its unique chemical structure may offer novel modes of action against pests and diseases affecting crops.

Material Science

The compound's unique chemical properties allow it to be used in creating novel materials, including polymers and coatings. The versatility of indazole derivatives facilitates their incorporation into various material formulations.

Analytical Chemistry

This compound is utilized as a standard in analytical methods for the accurate quantification of related compounds across different samples. Its stability and well-characterized properties make it suitable for use in various analytical techniques.

Case Studies

Several studies have documented the efficacy of indazole derivatives:

- FGFR Inhibitors : A study by Li et al. focused on the design of indazole derivatives that inhibit FGFR signaling pathways, demonstrating their potential as therapeutic agents against cancers driven by FGFR mutations .

- ERK Inhibition : Babu Boga et al. developed novel indazole derivatives targeting ERK pathways, showcasing their dual mechanisms of action and highlighting their promise as cancer therapeutics .

Wirkmechanismus

The mechanism of action of 1H-Indazole-7-carboxamide involves its interaction with specific molecular targets. For instance, it can act as a selective inhibitor of phosphoinositide 3-kinase δ, which is involved in various cellular processes . The compound’s effects are mediated through its binding to active sites on target proteins, thereby modulating their activity .

Vergleich Mit ähnlichen Verbindungen

1H-Indazole: A simpler indazole derivative with similar biological activities.

2H-Indazole: Another tautomeric form of indazole with distinct properties.

Indole: A related heterocyclic compound with a single nitrogen atom in the ring.

Uniqueness: 1H-Indazole-7-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to act as a scaffold for drug development sets it apart from other indazole derivatives .

Biologische Aktivität

1H-Indazole-7-carboxamide is a nitrogen-containing heterocyclic compound that has gained attention in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, biochemical properties, and potential therapeutic applications, supported by relevant case studies and research findings.

Chemical Structure and Properties

This compound features a bicyclic structure formed by the fusion of a benzene ring and an indazole moiety at the 7-position. Its molecular formula is . The compound's structural uniqueness allows it to interact with various biological targets, influencing numerous biochemical pathways.

Target Enzymes and Pathways

The primary mechanism of action for this compound involves its interaction with specific enzymes, notably phosphoinositide 3-kinase δ (PI3Kδ). By inhibiting this enzyme, it disrupts the PI3K/AKT/mTOR signaling pathway, which is crucial for cell growth and survival. This inhibition can lead to decreased cell proliferation and may induce apoptosis in cancer cells .

Cellular Effects

Research indicates that this compound can modulate cell signaling pathways, gene expression, and cellular metabolism. It has been shown to induce cell cycle arrest at the G0-G1 phase in cancer cells, effectively inhibiting their proliferation . Additionally, it has demonstrated anti-inflammatory properties in various models, suggesting its potential utility in treating inflammatory diseases.

Biological Activities

This compound exhibits a range of biological activities:

- Anticancer Properties : Studies have shown that this compound can inhibit the growth of various cancer cell lines by inducing apoptosis and cell cycle arrest .

- Antifungal Activity : It has been evaluated for its efficacy against Candida species. For example, certain derivatives of indazole with carboxamide groups have shown promising results against Candida albicans and Candida glabrata, with minimum inhibitory concentrations (MIC) reported as low as 3.807 mM .

- Neuronal Nitric Oxide Synthase (nNOS) Inhibition : This compound has shown selective inhibition of nNOS, making it a candidate for neuroprotective therapies .

Anticancer Studies

A study evaluating the anticancer effects of this compound revealed significant inhibition of tumor growth in xenograft models. The compound was administered at varying doses, showing dose-dependent effects on tumor size reduction .

Antifungal Evaluation

In vitro studies assessed the antifungal activity of various indazole derivatives against C. albicans and C. glabrata. Compounds with specific substitutions demonstrated enhanced activity compared to standard antifungals like miconazole. For instance, compound 10g , featuring an N,N-diethylcarboxamide substituent, exhibited superior activity against resistant strains .

Stability and Dosage Effects

The stability of this compound under physiological conditions was evaluated, indicating that while it remains stable initially, prolonged exposure leads to degradation and reduced biological activity. In animal models, low doses were associated with beneficial effects such as anti-inflammatory responses, whereas higher doses were linked to cytotoxicity .

Summary Table of Biological Activities

Eigenschaften

IUPAC Name |

1H-indazole-7-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3O/c9-8(12)6-3-1-2-5-4-10-11-7(5)6/h1-4H,(H2,9,12)(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWZKHJQCLZIUIT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)C(=O)N)NN=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30659580 | |

| Record name | 1H-Indazole-7-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30659580 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

312746-74-0 | |

| Record name | 1H-Indazole-7-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30659580 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What makes 1H-Indazole-7-carboxamide a promising candidate for selective nNOS inhibition?

A: Research suggests that this compound demonstrates superior selectivity towards nNOS compared to other NOS isoforms. [] This selective inhibition is particularly important in the search for treatments targeting neurodegenerative diseases, where selective nNOS inhibition is desired. While 7-nitro-1H-indazole serves as a reference for NOS inhibition, this compound exhibits a more targeted effect on the neuronal isoform. []

Q2: How does the structure of this compound relate to its interaction with nNOS?

A: Although specific details about this compound's interaction with nNOS are not provided in the provided abstracts, the research highlights the importance of the C-7 position for mediating interactions with the enzyme. [] The presence of a carboxamide group at this position, as opposed to a nitro group in 7-nitro-1H-indazole, likely contributes to the observed selectivity profile. Further research, including co-crystallization studies and computational modeling, would be needed to elucidate the precise binding mode and molecular interactions.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.